molecular formula C25H23BrN2 B10930494 4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10930494
M. Wt: 431.4 g/mol
InChI Key: KNYNFOZMCZTEAB-UHFFFAOYSA-N
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Description

4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family This compound is characterized by the presence of bromine, methylbenzyl, and methylphenyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of 1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its combination of bromine, methylbenzyl, and methylphenyl groups attached to a pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C25H23BrN2

Molecular Weight

431.4 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23BrN2/c1-17-4-10-20(11-5-17)16-28-25(22-14-8-19(3)9-15-22)23(26)24(27-28)21-12-6-18(2)7-13-21/h4-15H,16H2,1-3H3

InChI Key

KNYNFOZMCZTEAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)C)Br)C4=CC=C(C=C4)C

Origin of Product

United States

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